Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) is a complex organosilicon compound with the molecular formula C22H48Si4 and a molecular weight of 424.9585 g/mol . This compound is characterized by its unique structure, which includes a naphthalene core that is fully hydrogenated and substituted with four trimethylsilyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) typically involves the hydrosilylation of a suitable naphthalene derivative. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of trimethylsilyl groups to the naphthalene core .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the hydrogenation of naphthalene to produce the octahydro-naphthalene intermediate. This intermediate is then subjected to hydrosilylation under controlled conditions to achieve the desired product. The process may also involve purification steps such as distillation or chromatography to ensure the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds. Substitution reactions can result in a variety of functionalized silanes .
Scientific Research Applications
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to changes in cellular signaling pathways and modulation of biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosilicon compounds with different substituents on the naphthalene core, such as:
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as intermediates in organic synthesis.
2-Naphthalenemethanol derivatives: Used in various chemical applications due to their unique structural properties.
Uniqueness
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) is unique due to its fully hydrogenated naphthalene core and the presence of four trimethylsilyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
75272-68-3 |
---|---|
Molecular Formula |
C22H48Si4 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
trimethyl-[4,5,8-tris(trimethylsilyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-1-yl]silane |
InChI |
InChI=1S/C22H48Si4/c1-23(2,3)17-13-14-19(25(7,8)9)22-20(26(10,11)12)16-15-18(21(17)22)24(4,5)6/h17-20H,13-16H2,1-12H3 |
InChI Key |
IWTJXSORSODMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCC(C2=C1C(CCC2[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.